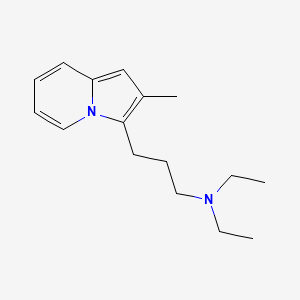![molecular formula C7H16F2O3Si B14490837 Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol CAS No. 63452-21-1](/img/structure/B14490837.png)
Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol is a unique organosilicon compound that combines the properties of acetic acid and a difluoroethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol typically involves the reaction of acetic acid with 3-[ethyl(difluoro)silyl]propan-1-ol. This reaction can be catalyzed by various reagents, including strong acids or bases, depending on the desired reaction pathway. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to efficient and scalable production. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The difluoroethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol exerts its effects involves interactions with molecular targets and pathways. The difluoroethylsilyl group can influence the compound’s reactivity and stability, affecting its interactions with enzymes and receptors. These interactions can lead to various biological effects, including modulation of metabolic pathways and inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid;3-[methyl(difluoro)silyl]propan-1-ol
- Acetic acid;3-[ethyl(trifluoro)silyl]propan-1-ol
- Acetic acid;3-[ethyl(difluoro)silyl]butan-1-ol
Uniqueness
Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol is unique due to the presence of the difluoroethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
63452-21-1 |
|---|---|
Formule moléculaire |
C7H16F2O3Si |
Poids moléculaire |
214.28 g/mol |
Nom IUPAC |
acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol |
InChI |
InChI=1S/C5H12F2OSi.C2H4O2/c1-2-9(6,7)5-3-4-8;1-2(3)4/h8H,2-5H2,1H3;1H3,(H,3,4) |
Clé InChI |
DBUBZUYWVLPJNC-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CCCO)(F)F.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


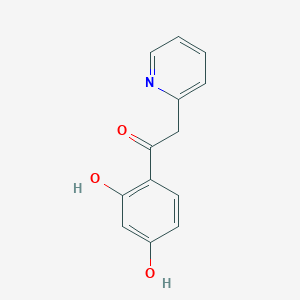

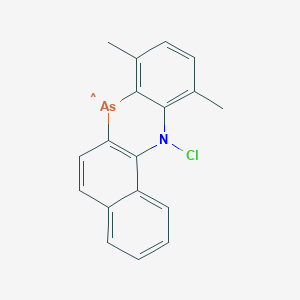
![{2-[(Propylcarbamoyl)amino]phenyl}acetic acid](/img/structure/B14490770.png)
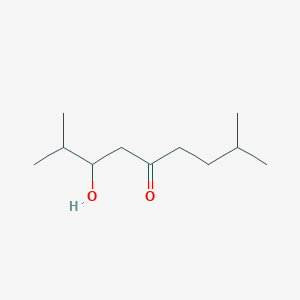
![[1,1'-Biphenyl]-2-ylphosphonic acid](/img/structure/B14490793.png)
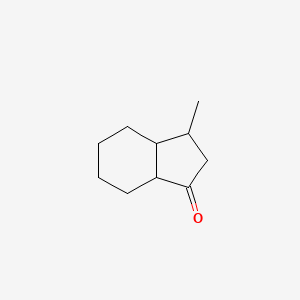
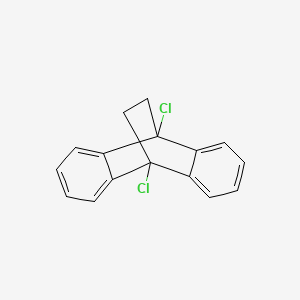
![2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate](/img/structure/B14490808.png)



